molecular formula C11H7Cl2F3N2O B2700960 3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine CAS No. 439097-50-4

3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine

Cat. No. B2700960
CAS RN: 439097-50-4
M. Wt: 311.09
InChI Key: SKWKKARKERSUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H7Cl2F3N2O and a molecular weight of 311.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7Cl2F3N2O/c1-5(12)9-3-8(18-19-9)10-7(13)2-6(4-17-10)11(14,15)16/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Pyridine Derivatives as Corrosion Inhibitors

One study explored the use of pyridine derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. The pyridine compounds demonstrated significant efficiency in reducing corrosion rates, with one derivative showing up to 89% efficiency at certain concentrations. These results highlight the potential of pyridine derivatives in industrial applications where corrosion resistance is crucial (Bouklah et al., 2005).

Optoelectronic and Charge Transfer Properties

Another study focused on the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. The research found that these compounds exhibit superior hole intrinsic mobility and charge transfer characteristics, making them efficient materials for use in organic semiconductor devices (Irfan et al., 2019).

Synthesis and Structural Study of Isoxazolo[5,4‐b]pyridin‐6(7H)‐ones

A structural study was conducted on isoxazolo[5,4-b]pyridin-6(7H)-ones, revealing high stereochemical control in their synthesis. This research provides valuable insights into the structural characteristics of such compounds, which could be beneficial in designing molecules with specific properties for scientific applications (Suárez et al., 2000).

Photodegradation of Isoxazolidine Fungicides

The photodegradation of isoxazolidine fungicides in aqueous solutions was studied, providing important information on the stability and degradation pathways of these compounds. Such research is essential for understanding the environmental impact of fungicides and developing more sustainable agricultural practices (Liu et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(1-chloroethyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N2O/c1-5(12)9-3-8(18-19-9)10-7(13)2-6(4-17-10)11(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKKARKERSUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.